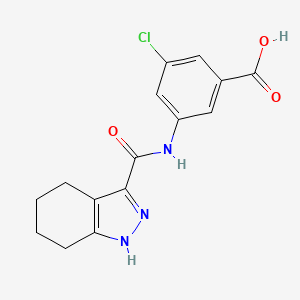![molecular formula C19H24N2O4 B7450079 Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate, also known as PPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPBA is a derivative of benzoic acid and piperidine, and its unique chemical structure makes it a promising candidate for a wide range of applications, including medicinal chemistry, drug discovery, and materials science.
Mecanismo De Acción
The mechanism of action of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to exhibit antioxidant activity and to modulate the immune system. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is its versatility, as it can be easily synthesized and modified to suit specific applications. This compound also exhibits a wide range of biological activities, making it a promising candidate for drug discovery and materials science. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound in materials science, particularly in the development of new sensors and electronic devices. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its properties for specific applications.
Métodos De Síntesis
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can be synthesized through a multi-step process that involves the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with 4-aminobenzoic acid and propylamine. The final product is obtained through purification and isolation steps, which involve recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in materials science, as it has been shown to exhibit unique optical and electrical properties.
Propiedades
IUPAC Name |
propyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-13-25-19(24)15-5-7-16(8-6-15)20-18(23)14-9-11-21(12-10-14)17(22)4-2/h4-8,14H,2-3,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSDZMJRJTZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)

![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)


![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
